2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

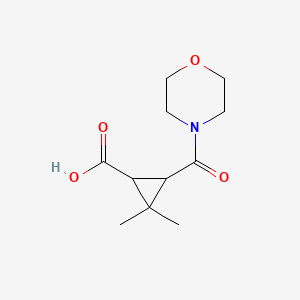

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is a complex organic compound characterized by a cyclopropane ring substituted with a morpholine group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and alkenes under catalytic conditions.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The morpholine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides and sulfonates are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, sulfonates

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antiviral and Antibacterial Properties

Research indicates that compounds similar to 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid exhibit significant antiviral and antibacterial activities. These compounds serve as potential candidates for the development of new therapeutic agents against resistant strains of bacteria and viruses. For instance, derivatives of cyclopropanecarboxylic acids have shown efficacy in inhibiting bacterial growth by disrupting cell wall synthesis .

1.2 Drug Development

The compound is being investigated as an intermediate in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can lead to enhanced biological activity. Specifically, it has been utilized in the synthesis of various bioactive molecules, which may include anti-cancer agents and anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticidal Properties

this compound has been identified as a precursor to several pesticide formulations. Its derivatives are effective against a range of agricultural pests, making it valuable in crop protection strategies. The compound's low toxicity to mammals while being potent against pests positions it as an environmentally friendly option for pest control .

2.2 Herbicide Development

In addition to its pesticidal properties, this compound is also being explored for its potential use in herbicides. Research suggests that modifications to the cyclopropane ring can enhance herbicidal activity, providing a pathway for developing selective herbicides that target specific weed species without harming crops .

Chemical Synthesis

3.1 Synthetic Pathways

The synthesis of this compound involves various chemical reactions including amide coupling and cyclization processes. These methods are crucial for producing the compound in sufficient yields for research and commercial applications .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Amide Coupling | Utilizes coupling reagents to form amide bonds with morpholine derivatives | Up to 85% |

| Cyclization | Involves cyclization of precursors under basic conditions to form the cyclopropane ring | Varies based on conditions |

Case Studies

4.1 Case Study: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential for these compounds to be developed into new antibiotics .

4.2 Case Study: Pesticide Efficacy

In agricultural trials, formulations containing derivatives of this compound were tested against common pests such as aphids and beetles. Results indicated a reduction in pest populations by over 70%, showcasing its effectiveness as a biopesticide .

Mecanismo De Acción

The mechanism by which 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and morpholine group can influence the compound’s binding affinity and specificity, affecting various molecular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal

- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride

- 4-Morpholinepropanal, α,α-dimethyl-

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid is unique due to its specific combination of a cyclopropane ring, morpholine group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid, with the CAS number 167113-75-9, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a cyclopropane carboxylic acid moiety, suggesting possible interactions with various biological targets.

The molecular formula of this compound is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The compound exhibits properties typical of carboxylic acids and morpholine derivatives, which may influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 167113-75-9 |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial activity. For instance, derivatives with a similar structure have been tested as potential adjuvants to antibiotics like colistin against resistant bacterial strains. The findings suggest that these compounds can enhance the efficacy of existing antibiotics by inhibiting specific bacterial enzymes involved in cysteine biosynthesis .

Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme critical in the biosynthesis of cysteine. In vitro studies demonstrated that certain derivatives of this compound can inhibit OASS-A and OASS-B isoforms effectively, indicating a potential therapeutic role in managing conditions associated with cysteine metabolism . The minimal inhibitory concentrations (MICs) were evaluated, showing promising results against various bacterial strains.

Case Studies

- Synergistic Effects with Antibiotics : A study involving the use of this compound as an adjunct to colistin revealed that it could significantly lower the MIC values for resistant strains of Escherichia coli and Salmonella Typhimurium. The fractional inhibitory concentration (FIC) index indicated a synergistic effect when combined with colistin .

- Cytotoxicity Assessment : In cytotoxicity assays, several derivatives were evaluated for their effects on eukaryotic cells. Compounds exhibiting low toxicity profiles were advanced for further testing due to their potential as therapeutic agents without significant adverse effects on human cells .

Propiedades

IUPAC Name |

2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQAINKPAZRROJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.